molecular formula C9H9ClO2 B1347272 1-(2-Chloro-5-methoxyphenyl)ethanone CAS No. 77344-69-5

1-(2-Chloro-5-methoxyphenyl)ethanone

Cat. No.: B1347272
CAS No.: 77344-69-5
M. Wt: 184.62 g/mol
InChI Key: WORVKDABKDAROB-UHFFFAOYSA-N
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Description

1-(2-Chloro-5-methoxyphenyl)ethanone is a useful research compound. Its molecular formula is C9H9ClO2 and its molecular weight is 184.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 46630. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis and Chemical Properties

1-(2-Chloro-5-methoxyphenyl)ethanone serves as a precursor in the synthesis of complex organic molecules and heterocycles. For instance, it has been utilized in the creation of diazahexa-diene compounds through reactions with hydrazine hydrate, showcasing its versatility in forming compounds with potential biological activity (Jian-guo Chang, Jie Lu, Rengao Zhao, 2009). Furthermore, its involvement in the synthesis of aromatic hydrazones indicates its utility in preparing compounds with defined crystal structures and potential applications in materials science (Tian Xiao-xue, 2011).

Crystallography and Molecular Structure

The compound's utility extends to crystallography, where its derivatives are analyzed to understand molecular conformations and interactions. For example, the study of its derivatives has revealed insights into molecular dihedral angles, hydrogen bonding, and supramolecular networks, critical for designing materials with specific properties (D. Majumdar, 2016). Such research contributes to the broader field of material science, aiding in the development of new materials with tailored physical and chemical characteristics.

Environmental Chemistry and Biodegradation

In the context of environmental chemistry, studies have focused on the biodegradation and transformation of related methoxychlor compounds, suggesting pathways for the environmental processing and detoxification of chlorinated aromatic compounds (Y. Yim et al., 2008). This research is pivotal for understanding the fate of synthetic organic compounds in the environment and for developing strategies to mitigate their potential impacts.

Catalysis and Green Chemistry

The compound has also found applications in catalysis and green chemistry, demonstrating the principles of sustainable and environmentally friendly chemical synthesis. For example, microwave-assisted synthesis techniques have been employed to facilitate the eco-friendly production of derivative compounds, underscoring the role of this compound in promoting efficient and sustainable chemical reactions (P. Soares et al., 2015).

Mechanism of Action

Target of Action

The primary targets of 1-(2-Chloro-5-methoxyphenyl)ethanone are currently unknown

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown . Understanding these effects requires comprehensive studies involving cellular assays, animal models, and eventually, clinical trials.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors . These factors could include pH levels, temperature, presence of other compounds, and specific conditions within the body.

Biochemical Analysis

Biochemical Properties

1-(2-Chloro-5-methoxyphenyl)ethanone plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many substances. The nature of these interactions often involves the inhibition or activation of enzymatic activity, leading to alterations in metabolic pathways. Additionally, this compound can bind to specific proteins, affecting their function and stability .

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation. Furthermore, this compound can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to inhibit the activity of certain kinases, which play a critical role in cell signaling. Additionally, this compound can induce changes in gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in the modulation of various cellular processes, including metabolism, proliferation, and apoptosis .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been extensively studied. Over time, the stability and degradation of this compound can influence its efficacy and safety. In in vitro studies, it has been observed that this compound remains stable under specific conditions but may degrade when exposed to light or extreme pH levels. Long-term effects on cellular function have also been noted, with prolonged exposure leading to changes in cell viability and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it may exhibit therapeutic effects, while at high doses, it can cause toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to achieve a significant biological response. In some studies, high doses of this compound have been associated with hepatotoxicity and nephrotoxicity, indicating the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further participate in different biochemical reactions, affecting metabolic flux and metabolite levels. The interaction of this compound with cofactors such as NADPH is also crucial for its metabolic processing .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It can be actively transported across cell membranes, leading to its accumulation in certain tissues. The localization of this compound within cells can influence its biological activity and efficacy. For example, its accumulation in the liver can enhance its metabolic processing, while its presence in other tissues may lead to different biological effects .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. The subcellular distribution of this compound can also affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

1-(2-chloro-5-methoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClO2/c1-6(11)8-5-7(12-2)3-4-9(8)10/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORVKDABKDAROB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)OC)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10286595
Record name 1-(2-chloro-5-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

184.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77344-69-5
Record name 1-(2-Chloro-5-methoxyphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77344-69-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(2-Chloro-5-methoxyphenyl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077344695
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC46630
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=46630
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(2-chloro-5-methoxyphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10286595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of SELECTFLUOR™ (5.0 g, 14.1 mmol) and sodium chloride (825 mg, 14.1 mmol) in acetonitrile (200 ml), under nitrogen, was added 1-(3-methoxyphenyl)ethanone (1.94 ml, 14.1 mmol) and the reaction mixture was stirred at room temperature for 5 days. To the mixture was added distilled water (200 ml) and the solution was extracted with dichloromethane (2×100 ml). The combined extracts were dried (MgSO4) and concentrated in vacuo. The residue was purified by column chromatography (silica) with gradient elution, ethyl acetate:cyclohexane [5:95 to 10:90]. The appropriate fractions were combined and concentrated to give the title compound (1.12 g).
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825 mg
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1.94 mL
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200 mL
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